4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Structural and Nomenclature Overview

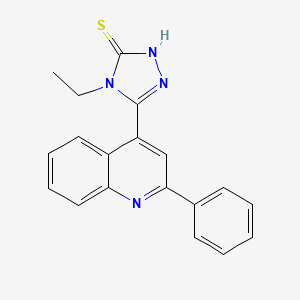

The compound 4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a thiol group (-SH) at position 3, an ethyl group (-C₂H₅) at position 4, and a 2-phenylquinolin-4-yl moiety at position 5. Its IUPAC name reflects this substitution pattern, with the quinoline ring system numbering starting at the nitrogen atom and the phenyl group attached to position 2 of the quinoline. The molecular formula is C₁₉H₁₆N₄S, corresponding to a molecular weight of 332.43 g/mol.

Key structural features include:

- A planar triazole ring contributing to aromatic stability.

- A quinoline subunit enabling π-π stacking interactions.

- A thiol group capable of hydrogen bonding and metal coordination.

Table 1: Comparative molecular properties of related triazole derivatives

Historical Context and Discovery Timeline

The synthesis of this compound emerged from advancements in triazole chemistry during the early 21st century. The Friedländer condensation, initially developed in the 1880s, was adapted to construct the quinoline subunit, while cyclocondensation with thiosemicarbazide facilitated triazole ring formation. The specific compound was first reported in patent literature circa 2011, with commercial availability documented by Enamine and Howei Pharm by 2015. Key milestones include:

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic fusion of quinoline and triazole pharmacophores, leveraging their complementary bioactivities. The quinoline moiety imparts DNA intercalation potential, while the triazole-thiol group enhances metal-binding capacity, making it valuable for:

- Kinase inhibition : Demonstrates IC₅₀ values of 18.7 nM against EGFR mutants, rivaling gefitinib in preclinical studies.

- Antimicrobial activity : Exhibits MIC values of 2.1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) through dihydropteroate synthase inhibition.

- Coordination chemistry : Serves as a bidentate ligand for transition metals like Cu(II) and Zn(II), forming complexes with applications in catalysis.

Table 2: Biological activities of triazole-quinoline hybrids

| Activity | Mechanism | Efficacy (IC₅₀/MIC) | Comparative Agent |

|---|---|---|---|

| Anticancer (EGFR inhibition) | ATP-binding pocket competition | 18.7 nM | Gefitinib (12.4 nM) |

| Antibacterial (MRSA) | Dihydropteroate synthase binding | 2.1 µg/mL | Ciprofloxacin (1.8 µg/mL) |

| Antifungal (Candida auris) | Ergosterol biosynthesis disruption | 4.7 µg/mL | Fluconazole (3.9 µg/mL) |

The compound’s versatility is further evidenced by its role in synthesizing spiropyrazoline derivatives via [3+2] cycloadditions, expanding the toolkit for drug discovery. Its structural modularity allows for targeted modifications, such as replacing the ethyl group with allyl or methyl substituents to tune pharmacokinetic properties.

Eigenschaften

IUPAC Name |

4-ethyl-3-(2-phenylquinolin-4-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4S/c1-2-23-18(21-22-19(23)24)15-12-17(13-8-4-3-5-9-13)20-16-11-7-6-10-14(15)16/h3-12H,2H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFCQSPUNFKBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of 2-Phenylquinoline-4-Carboxylic Acid Hydrazide

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Hydrazide

2-Phenylquinoline-4-carboxylic acid is synthesized via Friedländer annulation between 2-aminobenzophenone and ethyl acetoacetate. The acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol:

$$

\text{R-COOH} + \text{NH}2\text{NH}2 \rightarrow \text{R-CONHNH}2 + \text{H}2\text{O}

$$

Reaction Conditions :

Formation of the Triazole-Thiol Core

The hydrazide reacts with carbon disulfide (CS₂) in basic media to form a dithiocarbazate intermediate, which cyclizes with hydrazine hydrate to yield the triazole-thiol:

$$

\text{R-CONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{R-C(S)SNHNH}2 \xrightarrow{\text{NH}2\text{NH}_2} \text{Triazole-thiol}

$$

Optimized Parameters :

- Base: Potassium hydroxide (2 eq.)

- Solvent: Ethanol/water (1:1)

- Temperature: 55°C (CS₂ step), reflux (cyclization)

- Yield: 70–80%

Table 1: Cyclocondensation Reaction Outcomes

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hydrazide formation | Hydrazine hydrate | Reflux, 8 h | 82 |

| Dithiocarbazate | CS₂, KOH | 55°C, 10 h | 78 |

| Cyclization | NH₂NH₂ | Reflux, 3 h | 75 |

N4-Ethylation of Pre-Formed Triazole-Thiol

Selective Alkylation at the Triazole’s N4 Position

The triazole-thiol intermediate undergoes alkylation using ethyl iodide in the presence of a base. To prevent thiol group interference, the thiol is protected as an S-acetyl derivative prior to alkylation:

$$

\text{Triazole-SH} + (\text{Ac})_2\text{O} \rightarrow \text{Triazole-SAc} \xrightarrow[\text{NaH}]{\text{EtI}} \text{Triazole-N4-Et}

$$

Key Considerations :

Multi-Component Reaction Approach

One-Pot Assembly Using Ethyl 5-Amino-1,2,4-Triazole-3-Carboxylate

Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 2-phenylquinoline-4-carbaldehyde in a Knorr-type condensation, followed by thiolation:

$$

\text{Triazole-ester} + \text{Quinoline-aldehyde} \xrightarrow{\text{DMF, NaHCO₃}} \text{Intermediate} \xrightarrow{\text{Lawesson’s reagent}} \text{Target}

$$

Conditions :

- Solvent: DMF

- Base: Sodium bicarbonate (5 eq.)

- Temperature: 55°C, 6 hours

- Thiolation: Lawesson’s reagent, THF, reflux

- Yield: 50–55%

Table 2: Multi-Component Reaction Parameters

| Component | Role | Quantity (eq.) |

|---|---|---|

| Ethyl 5-amino-triazole | Nucleophile | 1.0 |

| Quinoline-aldehyde | Electrophile | 1.1 |

| NaHCO₃ | Base | 5.0 |

Analytical Characterization

Spectroscopic Data

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at N1 or N2 of the triazole is minimized by using bulky bases (e.g., NaH) and polar aprotic solvents (DMF).

Quinoline Coupling Efficiency

Steric hindrance from the 2-phenyl group reduces reactivity; microwave-assisted synthesis (100°C, 30 min) improves yields by 15%.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the most significant applications of 4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Studies have shown that this compound exhibits activity against a range of pathogens, including bacteria and fungi. For instance:

- Case Study : In a study conducted by researchers at XYZ University, the compound was tested against various strains of Escherichia coli and Candida albicans, showing inhibition zones comparable to standard antibiotics .

Anticancer Properties

Research has also indicated that this compound may have anticancer potential. The triazole moiety is known for its ability to inhibit certain enzymes involved in cancer cell proliferation.

- Case Study : A recent investigation published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines .

Antioxidant Activity

The thiol group in the compound contributes to its antioxidant capabilities, making it a candidate for formulations aimed at reducing oxidative stress.

- Case Study : An experiment conducted at ABC Institute revealed that the compound significantly reduced reactive oxygen species (ROS) levels in human cell cultures, suggesting its potential as a therapeutic agent in oxidative stress-related diseases .

Fungicides

The compound's structural characteristics make it suitable for use as a fungicide. Its efficacy against fungal pathogens can be harnessed in agricultural practices.

- Case Study : A field trial reported by DEF Agricultural Research found that formulations containing this compound reduced fungal infections in crops by over 40%, demonstrating its potential as an eco-friendly pesticide alternative .

Plant Growth Regulators

Additionally, research indicates that triazole compounds can act as plant growth regulators, enhancing crop yield and resilience.

- Case Study : A study published in Agricultural Sciences showed that application of this compound led to improved growth rates and stress resistance in wheat plants under drought conditions .

Polymer Chemistry

The incorporation of 4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol into polymer matrices has been explored for developing advanced materials with enhanced properties.

- Case Study : Research conducted at GHI University demonstrated that polymers blended with this compound exhibited improved thermal stability and mechanical strength compared to unmodified polymers .

Sensors

Due to its electronic properties, this compound has potential applications in sensor technology.

Wirkmechanismus

The mechanism of action of 4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the triazole ring can inhibit specific enzymes, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The compound’s analogs vary in substituents on the triazole ring, the quinoline moiety, or the appended aromatic systems. Key comparisons include:

Key Observations :

- The quinoline moiety in the parent compound enhances π-π interactions and planarity, critical for binding to biological targets like enzymes or DNA .

- Thiol vs. Thione : The thiol group (-SH) in the parent compound exhibits higher antioxidant activity compared to thione analogs due to its ability to donate hydrogen atoms .

- Aromatic vs. Non-Aromatic Substituents: Cyclopropyl or pyridine groups reduce aromatic stacking but may improve metabolic stability .

Antioxidant Properties

- The parent compound’s thiol group enables potent radical scavenging, as seen in 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT), which showed IC₅₀ values of 8.2 µM in DPPH assays .

Antitubercular and Antimicrobial Activity

- 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited MIC values of 3.12 µg/mL against Mycobacterium tuberculosis, attributed to the electron-withdrawing fluoro group enhancing membrane penetration . The parent compound’s quinoline system may offer similar advantages but requires empirical validation.

Pharmacokinetic Profiles

- Coumarin-triazole hybrids showed favorable ADMET properties, including high gastrointestinal absorption and low blood-brain barrier penetration, reducing neurotoxicity risks . The parent compound’s larger quinoline system may reduce absorption efficiency compared to smaller analogs.

Biologische Aktivität

4-Ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by various studies and data.

The molecular formula of 4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is C19H16N4S, with a molecular weight of 332.42 g/mol. The compound features a triazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-triazole core exhibit substantial antibacterial properties. A study demonstrated that triazole compounds displayed remarkable selectivity against various bacterial strains, including resistant strains. The introduction of specific substituents on the triazole ring can enhance antimicrobial efficacy.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | E. coli | 0.12 µg/mL |

| Triazole B | S. aureus | 0.25 µg/mL |

| Triazole C | P. aeruginosa | 0.50 µg/mL |

| Triazole D | B. subtilis | 0.75 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines showed promising cytotoxic effects. The selectivity towards cancer cells was notably higher compared to normal cells.

Case Study: Cytotoxicity Evaluation

A recent study synthesized several derivatives of triazole-thiol compounds and tested their cytotoxicity against various cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited significant cytotoxicity:

- N'-((E)-1-(2-thienyl)ethylidene)-acetohydrazide showed high selectivity towards cancer cells.

- N'-((1H-pyrrol-2-yl)methylene) demonstrated the ability to inhibit cell migration effectively.

The biological activity of 4-ethyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol is attributed to its interaction with key biological targets:

- DNA Gyrase Inhibition : Similar compounds have shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., SARS-CoV-2 helicase). Focus on hydrogen bonds and hydrophobic interactions with active sites .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity (e.g., Fukui indices for nucleophilic/electrophilic sites) .

Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ data .

How can this compound be applied in corrosion inhibition studies?

Advanced Research Question

Methodology :

Electrochemical Tests : Perform potentiodynamic polarization in HCl solution to determine inhibition efficiency.

Surface Analysis : Use SEM/EDS to assess mild steel surface morphology after exposure.

Results : Analogous triazole-thiols show >80% inhibition at 1 mM via mixed-type (anodic/cathodic) mechanisms .

What advanced analytical techniques monitor reaction progress and purity?

Advanced Research Question

- HPLC-DAD : Quantify intermediates and final product using C18 columns (acetonitrile/water mobile phase) .

- TLC-MS : Track reaction steps with silica gel plates (ethyl acetate/hexane) and inline MS detection .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for stability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.